
4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis Studies : A related compound, synthesized from methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones, is part of the tetrahydroquinazolinyl benzamides group. Such compounds have been synthesized and explored for their chemical properties (Chau, Saegusa, & Iwakura, 1982).
Ligand Binding Studies : Tetrahydroisoquinolinyl benzamides, which share structural similarities with the specified compound, have been investigated for their affinity and selectivity towards σ receptors. This includes the exploration of various ring structures and substituents and their effects on receptor binding (Xu, Lever, & Lever, 2007).
Biological Activity Research : Related compounds have been studied for their antiviral activities. For instance, derivatives of quinazolin-4(3H)-ones, which are structurally related, have shown distinct antiviral activity against viruses like Herpes simplex (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Application in Sensor Technology : A derivative of this compound has been used in the development of a selective fluorescent sensor for detecting Al3+ ions. This illustrates the potential application of such compounds in analytical chemistry and bioimaging (Anand, Kumar, & Sahoo, 2018).
Cobalt-Promoted Dimerization Studies : The compound's derivatives have been utilized in cobalt-promoted dimerization of benzamides. This research contributes to the field of organic synthesis, particularly in the context of catalysis and compound development (Grigorjeva & Daugulis, 2015).
Eigenschaften
IUPAC Name |
4-bromo-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2/c1-13(2)12-23-18-9-8-17(11-15(18)5-10-19(23)24)22-20(25)14-3-6-16(21)7-4-14/h3-4,6-9,11,13H,5,10,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSTZMJGDWFNQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





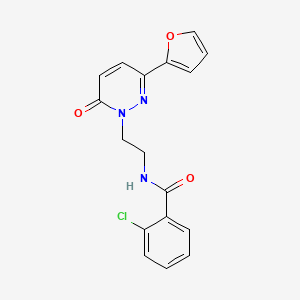

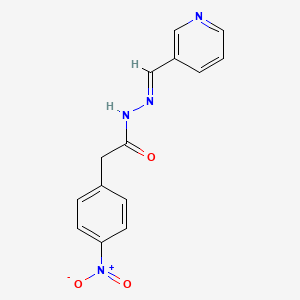
![1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid](/img/structure/B2466604.png)

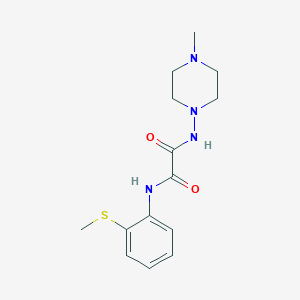
![(2E)-2-[(4-Fluorosulfonyloxy-3-methoxyphenyl)methylidene]-3-oxo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B2466607.png)
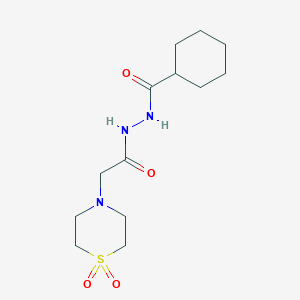
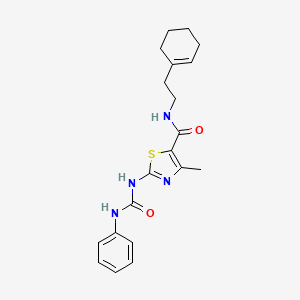
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2466612.png)